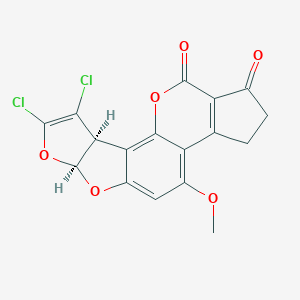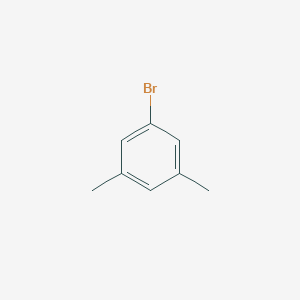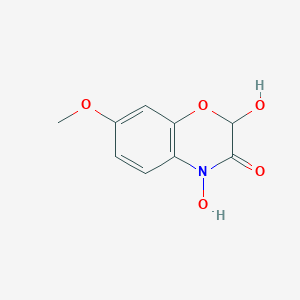
2,4-二羟基-7-甲氧基-1,4-苯并恶嗪-3-酮
科学研究应用
DIMBOA 在科学研究中具有广泛的应用:
作用机制
DIMBOA 主要通过对害虫和病原体的毒性来发挥作用。 它通过影响 Tri6 和 Tri5 等基因的表达来抑制有毒单端孢霉烯的生物合成和积累 . DIMBOA 也对植物细胞表现出细胞毒性,导致质壁分离、细胞塌陷和细胞破裂 . 此外,DIMBOA 还充当信号分子,导致响应真菌诱导物和昆虫取食的胼胝质积累 .
生化分析
Biochemical Properties
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one is a major hydroxamic acid present in corn . It has been shown to reversibly inhibit ATP synthesis, Pi-ATP exchange reaction, and ATPase activity in bovine heart mitochondrial particles . The compound interacts with these enzymes, affecting their function and potentially altering biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one has been found to have an antifeedant effect on certain insects but stimulates feeding in others . For instance, it inhibited larval development and caused mortality in the European corn borer . It also increased NADH-cytochrome c reductase and NADH oxidase activities .
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involves its interaction with various biomolecules. Upon tissue disruption, the glucoside form of this compound is hydrolyzed by β-glucosidase, yielding the more toxic aglycone DIMBOA . This process indicates that the compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one change over time in laboratory settings. For instance, the decomposition kinetics of this compound were studied in buffered aqueous solutions at different temperatures, and it was found that the kinetics were apparently first order under all conditions tested .
Dosage Effects in Animal Models
While specific studies on dosage effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one in animal models are limited, research on its effects on insects provides some insights. For example, it was found that larvae of Spodoptera exigua gained less biomass and had a prolonged development when feeding on an artificial diet containing this compound .
Metabolic Pathways
The metabolic pathways of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involve several enzymes. It is part of the benzoxazinoid biosynthetic pathway, which includes nine enzymes forming a linear pathway leading to the storage of this compound as glucoside conjugates .
Transport and Distribution
It is known that this compound is stored in the vacuole as the glucoside .
Subcellular Localization
It is known that two benzoxazinoid-specific glucosyltransferases, BX8 and BX9, which are thought to be involved in the biosynthesis of this compound, are localized to the cytosol .
准备方法
合成路线与反应条件
DIMBOA 在植物中的生物合成涉及多个酶促步骤。 该途径始于吲哚-3-甘油磷酸转化为吲哚,随后是一系列羟基化、甲基化和糖基化反应 . 该途径中涉及的关键酶包括 BX1、BX2、BX3、BX4、BX5、BX6 和 BX7 .
工业生产方法
由于 DIMBOA 在某些作物中天然含量丰富,因此工业生产 DIMBOA 并不常见。 可以采用高性能液相色谱 (HPLC) 和质谱 (MS) 等方法从玉米和其他植物中提取 DIMBOA .
化学反应分析
相似化合物的比较
类似化合物
2,4-二羟基-1,4-苯并恶嗪-3-酮 (DIBOA): DIMBOA 的前体,存在于黑麦和野生大麦中.
2-羟基-4,7-二甲氧基-1,4-苯并恶嗪-3-酮 (HDMBOA): DIMBOA 的毒性更强的衍生物,通过甲基化形成.
2-苯并恶唑啉酮 (BOA): DIMBOA 的降解产物,具有抗菌活性.
独特性
DIMBOA 的独特之处在于它在植物中既是一种直接的防御化合物,也是一种信号分子 . 它能够与根际中的铁形成络合物并增强玉米铁的供应,进一步将其与其他苯并恶嗪类物质区分开来 .
属性
IUPAC Name |
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZNIJPBQATCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936021 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15893-52-4 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DIMBOA and its derivatives, primarily found in the Poaceae family like maize, wheat, and rye, act as powerful defenses against various pests and pathogens. While the exact mechanism of action can vary, several key interactions and effects have been observed:
- Enzyme Inhibition: DIMBOA can inhibit crucial enzymes in insects, such as glutathione S-transferases and esterases []. This disruption can compromise an insect's ability to detoxify xenobiotics, potentially increasing their vulnerability to other toxins or insecticides.
- Feeding Deterrent: The presence of DIMBOA, even at low concentrations, can deter feeding in certain insects like the grain aphid (Sitobion avenae) []. This suggests that DIMBOA can directly impact insect behavior, reducing their feeding and potentially limiting damage to the plant.
- Antimicrobial Activity: DIMBOA exhibits antimicrobial properties against a range of pathogens. Research suggests that the degradation products of DIMBOA, specifically benzoxazolin-2-one (BOA) and 6-methoxybenzoxazolin-2-one (MBOA), contribute significantly to this activity [, ]. This highlights the importance of DIMBOA transformation in the plant's overall defense strategy.
- Growth Regulation: DIMBOA plays a role in plant growth regulation. For instance, it has been implicated in the growth suppression observed on illuminated sides of maize coleoptiles during phototropic stimulation []. This suggests that DIMBOA may act as a signaling molecule, influencing directional growth in response to light.
ANone: While the research papers provided do not explicitly state the molecular formula and spectroscopic data, they consistently refer to its chemical structure as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. From this name, we can deduce the following:
ANone: DIMBOA exhibits variable stability depending on the environment:
- Aqueous Solutions: DIMBOA is known to be unstable in aqueous solutions, degrading into compounds like 6-methoxybenzoxazolin-2-one (MBOA) []. This instability necessitates careful consideration when designing experiments or agricultural applications involving DIMBOA.
- Plant Tissue: In intact plants, DIMBOA primarily exists as a glucoside (DIMBOA-Glc), which is more stable than the free aglycone form []. This suggests a mechanism for the plant to store and control the release of the active DIMBOA molecule.
- Influence of Light: Light intensity significantly affects DIMBOA-glucoside concentrations in wheat seedlings, with levels decreasing as light intensity increases []. This observation suggests that environmental factors can influence DIMBOA levels, which could have implications for plant breeding programs aiming to enhance DIMBOA-mediated resistance.
A: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of DIMBOA, its derivatives, and its transformation products to Daphnia magna []. This approach helps in understanding the relationship between the chemical structure of these compounds and their environmental toxicity, which can be useful in assessing the potential risks associated with their increased production in plants.
ANone: While the provided research does not directly address formulation strategies for DIMBOA, the fact that it naturally exists as a glucoside (DIMBOA-Glc) offers a potential avenue for enhancing its stability and bioavailability. Further research could explore:
ANone: The provided research primarily focuses on the biological activity and ecological roles of DIMBOA and its derivatives. Consequently, specific information on SHE (Safety, Health, and Environment) regulations concerning DIMBOA is not discussed. As research progresses and potential applications of DIMBOA are explored, addressing SHE regulations will become paramount to ensure responsible development and deployment.
ANone: The provided research primarily focuses on the role of DIMBOA as a plant defense compound and its impact on insects and pathogens. Consequently, there is limited information about its pharmacokinetics and pharmacodynamics in animals or humans.
ANone: The questions related to aspects 10 through 23 are not directly relevant to the scope of the research presented on DIMBOA. The studies focus on DIMBOA's role as a natural plant defense compound and its ecological significance. Therefore, information regarding its use as a pharmaceutical drug, toxicological profile, drug delivery, or related topics is not addressed in these papers.
ANone: While DIMBOA itself is a natural alternative to synthetic pesticides, several other natural compounds exhibit similar bioactivities. These include:
- Other Benzoxazinoids: Plants produce a variety of benzoxazinoids with varying levels of activity against pests and pathogens. For example, DIBOA found in rye and wheat, displays potent antifungal activity [, ]. Exploring the diversity of benzoxazinoids could lead to the discovery of potent alternatives or complements to DIMBOA.
- Phenolic Acids: Compounds like ferulic acid and p-coumaric acid, often found alongside benzoxazinoids in plants, also contribute to plant defense mechanisms []. Investigating synergistic interactions between benzoxazinoids and phenolic acids could lead to the development of more effective and sustainable pest control strategies.
- Essential Oils: Some plant essential oils, rich in terpenoids, have shown inhibitory effects on weed growth and can also induce the production of DIMBOA in wheat, suggesting potential for combined application [].
ANone: Effective research on DIMBOA requires a combination of tools and resources:
- Analytical Techniques: Accurate quantification of DIMBOA and its derivatives is crucial. Techniques like high-performance liquid chromatography (HPLC) [, , , ], thin layer chromatography (TLC) [], and mass spectrometry (MS) [, , ] are essential for separation, identification, and quantification.
- Molecular Tools: Techniques such as RNA interference (RNAi) [] are valuable for investigating the function of genes involved in DIMBOA biosynthesis and understanding their role in plant defense mechanisms.
ANone:
- Early Discoveries (1950s-1960s): Research on benzoxazinoids, including DIMBOA, began in the 1950s and 1960s. These early studies focused on their chemical characterization and identification as potential factors in plant resistance to pests [].
- Elucidation of Biosynthesis: Significant progress was made in understanding the biosynthetic pathway of DIMBOA. Researchers identified the genes involved in its synthesis and revealed that it branches out from the tryptophan synthesis pathway [, , , ].
- Role in Plant Defense: Numerous studies established the role of DIMBOA as a crucial component of plant defense mechanisms in cereals. Researchers demonstrated its activity against a wide range of pests and pathogens, including insects, fungi, and bacteria [, , , , , , , ].
- Genetic Basis of Variation: Research identified genetic loci and specific genes, such as Bx10c, associated with variation in DIMBOA accumulation in maize. This discovery opened avenues for breeding programs focused on developing crop varieties with enhanced pest resistance [, ].
ANone: DIMBOA research holds significant potential for cross-disciplinary collaborations:
- Plant Breeding and Genetics: Identifying genes and mechanisms regulating DIMBOA biosynthesis can inform breeding programs, leading to the development of crop varieties with enhanced natural pest resistance and reduced reliance on synthetic pesticides [, , ].
- Chemical Ecology: Understanding the ecological interactions mediated by DIMBOA can contribute to the development of integrated pest management strategies that utilize natural plant defenses [, , , ].
- Synthetic Biology: The knowledge gained from studying DIMBOA biosynthesis can be applied to engineer microbes or other organisms to produce DIMBOA or its derivatives for use in biopesticides or bio-based products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


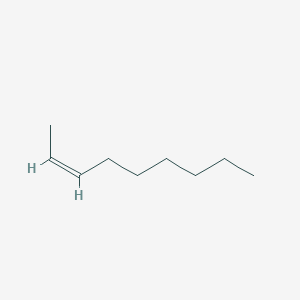

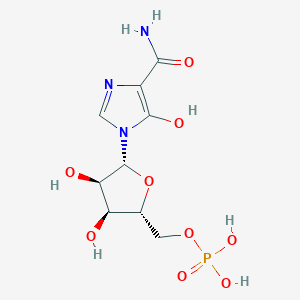
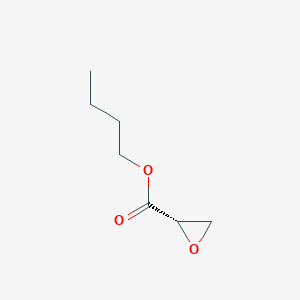
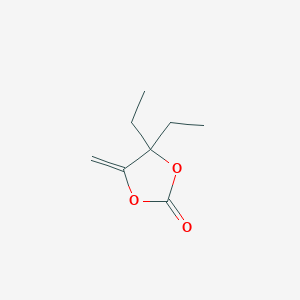

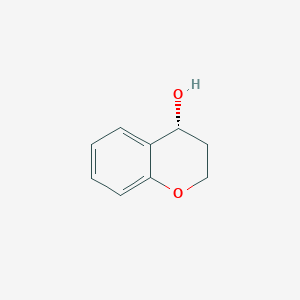

![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)


